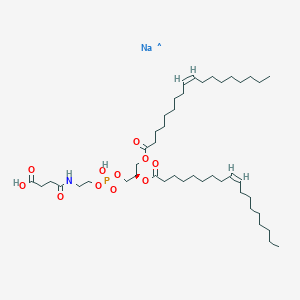
Cyclosporin U
概要
説明
Cyclosporin U is an impurity of cyclosporin, which is a calcineurin phosphatase pathway inhibitor, used as an immunosuppressant drug to prevent rejection in organ transplantation .
Synthesis Analysis
The synthesis of cyclosporins is problematic due to their high content of N-methylated amino acids . A highly efficient, racemization-free solid-phase synthesis of this compound using a combination of HOAt/DIC couplings and a novel, modified form of a recently described triphosgene coupling has been developed .
Molecular Structure Analysis
Cyclosporine is a cyclic peptide with a selective immunosuppressive action. One of its 11 amino acids is a novel amino acid, (4 R )-4- ( ( E )-2-butenyl-4,N-dimethyl-L-threonine .
Chemical Reactions Analysis
Cyclosporine and related agents such as FK-506 and rapamycin selectively inhibit adaptive immune responses by blocking T cell-dependent biosynthesis of lymphokines, particularly interleukin 2 at the level of messenger ribonucleic acid (mRNA) transcription .
科学的研究の応用
Nanoparticle Delivery Systems : Research indicates that cyclosporin can be effectively delivered in nanoparticle form. Bekerman et al. (2004) developed an oral delivery system for cyclosporin A using lipid nanoparticles, enhancing its bioavailability. This approach could revolutionize the administration of cyclosporin, particularly in transplantation and autoimmune disease treatments (Bekerman, Golenser, & Domb, 2004).
Ophthalmic Formulations : Jóhannsdóttir et al. (2017) developed surfactant-free aqueous cyclosporin A eye drops using cyclodextrin nanoparticles for treating ocular inflammatory disorders. This formulation showed no toxic side effects in animal models and may offer a new avenue for treating dry eye disease (Jóhannsdóttir, Kristinsson, Fülöp, Ásgrímsdóttir, Stefánsson, & Loftsson, 2017).
Fermentative Production and Pharmacological Applications : A review by Survase et al. (2011) explores the fermentative production of cyclosporin A, its downstream processing, and diverse pharmacological applications including antifungal and antiparasitic properties (Survase, Kagliwal, Annapure, & Singhal, 2011).
Solid Lipid Nanoparticles for Drug Delivery : Research by Ugazio, Cavalli, & Gasco (2002) focused on incorporating cyclosporin A into solid lipid nanoparticles, proposing this as a viable method for various administration routes, especially duodenal, due to its enhanced solubility and absorption (Ugazio, Cavalli, & Gasco, 2002).
Nephrotoxicity Mitigation : Olukman et al. (2019) studied the role of the urotensin receptor antagonist palosuran in mitigating cyclosporine-A-induced nephrotoxicity in rats. This could be significant for reducing the dose-limiting side effects of cyclosporine in renal transplantation (Olukman, Can, Coşkunsever, Uyanikgil, Çavuşoğlu, Sözmen, Duman, Çelenk, & Ülker, 2019).
Cyclosporin-A Induced miR-195 Downregulation : Susluer et al. (2015) investigated the effect of cyclosporin A on miR-195 expression in glioma cells, suggesting its potential application in cancer therapy, especially for temozolomide-resistant cells (Susluer, Avcı, Dodurga, Sigva, Oktar, & Gunduz, 2015).
作用機序
Target of Action
Cyclosporin U, like its relative Cyclosporin A, is a calcineurin inhibitor . Its primary targets are T cells, specifically the receptor cyclophilin-1 inside these cells . The role of T cells is crucial in the immune response, as they are responsible for cell-mediated immunity. By targeting T cells, this compound can modulate the immune response.
Mode of Action
This compound interacts with its target by binding to the receptor cyclophilin-1 inside cells . This binding produces a complex known as cyclosporine-cyclophilin . This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NFAT), a family of transcription factors . This inhibition prevents the transcription of genes for certain cytokines, particularly interleukin-2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcineurin/NFAT pathway . By inhibiting calcineurin, the dephosphorylation and activation of NFAT is prevented, which in turn inhibits the transcription of genes for certain cytokines . This results in the suppression of the immune response. Another pathway that may be affected is the JNK and p38 signaling pathways .
Pharmacokinetics
This compound, being a lipophilic cyclic polypeptide, is expected to have similar pharmacokinetic properties to Cyclosporin A . It is extensively distributed to extravascular tissues due to its high lipid solubility . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . These properties can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.
Result of Action
The result of this compound’s action is the suppression of the immune response. By inhibiting T cell activation, it prevents the production of certain cytokines, particularly interleukin-2 . This can prevent organ transplant rejection and treat various inflammatory and autoimmune conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the patient’s disease state, the type of organ transplant, the age of the patient, and therapy with other drugs that interact with this compound can all affect its pharmacokinetics . Furthermore, the distribution of this compound in blood can be affected by a patient’s hematocrit and lipoprotein profile .
Safety and Hazards
生化学分析
Biochemical Properties
Cyclosporin U plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to cyclophilin, a cytosolic protein, forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines . The interaction between this compound and cyclophilin is highly specific and is essential for its immunosuppressive action.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It primarily affects T-lymphocytes by inhibiting their activation and proliferation . This inhibition is achieved through the suppression of interleukin-2 production, which is crucial for T-cell growth and differentiation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of calcineurin and NFAT . These effects contribute to its immunosuppressive properties and its ability to prevent graft rejection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cyclophilin, forming a this compound-cyclophilin complex . This complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . By inhibiting calcineurin, this compound prevents the dephosphorylation and subsequent activation of NFAT, a transcription factor essential for the expression of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, thereby exerting its immunosuppressive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained immunosuppressive effects, although the degree of suppression may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits immunomodulatory properties, while higher doses result in potent immunosuppression . Studies have shown that low doses of this compound can modulate CD8+ T lymphocyte activation and reduce the severity of autoimmune diseases . High doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . The threshold effects and toxicity levels observed in animal models provide valuable insights into the safe and effective use of this compound.
Metabolic Pathways
This compound is metabolized in the liver and intestine by cytochrome P450 enzymes, predominantly CYP3A4 . The metabolism of this compound involves several pathways, resulting in the formation of approximately 25 different metabolites . These metabolic pathways play a crucial role in determining the bioavailability and efficacy of this compound. The interaction of this compound with CYP3A4 and other enzymes influences its metabolic flux and the levels of its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature . This compound can easily penetrate cell membranes via passive diffusion, allowing it to reach its intracellular targets . Once inside the cells, this compound accumulates in fat-rich organs such as the liver, adipose tissue, and lymph nodes . The distribution of this compound is influenced by its binding to lipoproteins and other transport proteins, which affect its localization and accumulation within tissues .
Subcellular Localization
This compound is localized within specific subcellular compartments, which influences its activity and function . Studies have shown that this compound is primarily localized within the fungal vacuole, with the this compound-cyclophilin complex associated with the vacuolar membrane . This subcellular localization is essential for its interaction with calcineurin and the subsequent inhibition of NFAT activation . The targeting signals and post-translational modifications of this compound direct it to specific compartments, ensuring its effective immunosuppressive action.
特性
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)44(29-34(5)6)54(77)66-48(37(11)12)55(78)65-43(28-33(3)4)53(76)62-40(16)52(75)63-41(17)57(80)69(20)45(30-35(7)8)59(82)70(21)46(31-36(9)10)60(83)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,77)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBRFVXLUJFCT-WKHWYDSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108027-45-8 | |
| Record name | Cyclosporin U | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108027458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cyclosporin u | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORIN U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP0V32C6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B6594348.png)
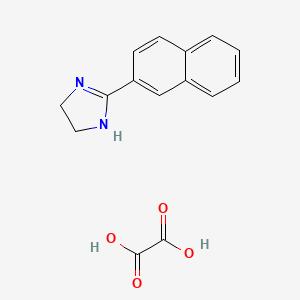


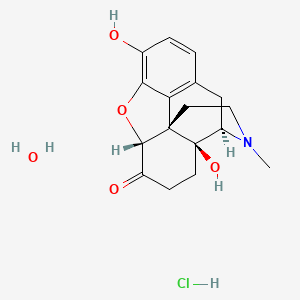
![Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B6594381.png)

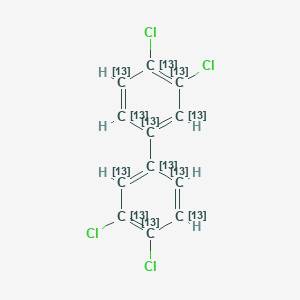
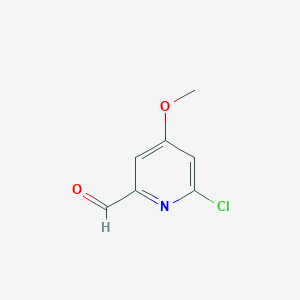
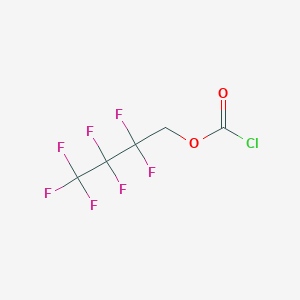
![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)

